methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate
Description
Methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a carbamate derivative featuring a phenyl ring substituted with a methoxy group at position 4 and a 2-oxopiperidinyl moiety at position 2. The carbamate functional group (–O–CO–NH–) is critical for its bioactivity, as seen in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-12-7-6-10(15-14(18)20-2)9-11(12)16-8-4-3-5-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPDJPSNXXLQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OC)N2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with piperidin-2-one under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of methyl chloroformate to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in Pharmaceuticals
(a) Methyl N-{2-[(Benzylcarbamoyl)methyl]-6-methoxy-1-({4-methoxy-3-[(methoxycarbonyl)amino]phenyl}methyl)-1,2,3,4-tetrahydroisoquinolin-7-yl}carbamate (Compound 38)
- Structure: Contains a tetrahydroisoquinoline core with methoxy and carbamate substituents. The additional benzylcarbamoyl group enhances lipophilicity.
- Application : Demonstrated as an orexin-1 receptor antagonist with improved CNS permeability, highlighting the role of methoxy and carbamate groups in blood-brain barrier penetration .
- Key Difference: The tetrahydroisoquinoline scaffold and benzylcarbamoyl group distinguish it from the target compound, which lacks a fused ring system.
(b) Daclatasvir
- Structure : A complex antiviral agent with multiple carbamate groups and imidazole rings.
- Application : Inhibits hepatitis C virus NS5A protein. The carbamate groups stabilize interactions with viral proteins.
- Key Difference : The target compound’s simpler structure may offer advantages in synthesis and metabolic stability compared to daclatasvir’s intricate architecture .
Agrochemical Carbamates
(a) Pyraclostrobin (Methyl N-{2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]phenyl}(N-methoxy)carbamate)
- Structure : Features a pyrazole ring linked to a methoxycarbamoylphenyl group.
- Application : Fungicide targeting mitochondrial respiration in fungi. The pyrazole group enhances binding to cytochrome bc1 complex .
- Key Difference : The oxopiperidin group in the target compound may confer distinct electronic properties compared to pyraclostrobin’s chlorophenyl-pyrazole system.
(b) Chlorpropham (1-Methylethyl (3-chlorophenyl)carbamate)
- Structure : Simple carbamate with a chlorophenyl group.
- Application : Herbicide inhibiting cell division in plants.
- Key Difference : The absence of heterocyclic moieties (e.g., oxopiperidin) limits chlorpropham’s versatility in targeting eukaryotic enzymes .
Comparative Data Table
Key Findings from Research
Role of Methoxy Groups : Methoxy substituents enhance solubility and metabolic stability across analogs (e.g., Compound 38’s CNS permeability , pyraclostrobin’s fungal uptake ).
Heterocyclic Influence : The oxopiperidin ring in the target compound may improve binding to mammalian enzymes compared to pyrazole (pyraclostrobin) or chlorophenyl (chlorpropham) systems.
Carbamate Flexibility : Carbamates in agrochemicals prioritize stability for environmental persistence, while pharmaceuticals optimize bioavailability (e.g., daclatasvir’s antiviral activity ).
Biological Activity
Methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a synthetic compound belonging to the carbamate class, characterized by its complex structure that includes a methoxy group and a piperidine derivative. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 330.39 g/mol. The presence of the methoxy and piperidine functionalities suggests its potential interactions with various biological systems, making it a candidate for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an inhibitor or activator of certain enzymes, impacting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies indicate that it may modulate receptor activity, potentially acting as a positive allosteric modulator for neurotransmitter receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's structural features allow it to effectively interact with bacterial targets, influencing pathways involved in infection.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Its ability to modulate inflammatory pathways could make it a candidate for therapeutic interventions targeting conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.
- Neuropharmacological Studies : Preliminary investigations suggest that the compound may influence neurochemical pathways, potentially affecting mood and cognition through modulation of neurotransmitter systems.
Data Table: Biological Activity Summary
| Activity Type | Target Pathway | Efficacy | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial cell wall synthesis | Effective against S. aureus and E. coli | |
| Anti-inflammatory | Cytokine production | Reduced edema in animal models | |
| Neuropharmacological | Neurotransmitter modulation | Potential positive allosteric modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
